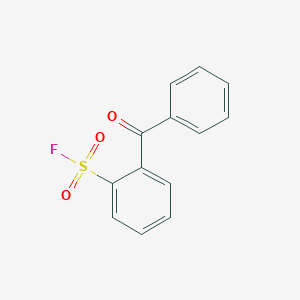![molecular formula C17H22F3NO B13232322 8-Benzyl-10-(trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B13232322.png)
8-Benzyl-10-(trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Benzyl-10-(trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-10-(trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the bicyclic core through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-10-(trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
8-Benzyl-10-(trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 8-Benzyl-10-(trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
8,10-Diazabicyclo[4.3.1]decane: A related compound with similar structural features but different functional groups.
Bicyclo[4.4.0]decanes: Compounds with a similar bicyclic core but varying substituents.
Uniqueness
8-Benzyl-10-(trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C17H22F3NO |
|---|---|
Molecular Weight |
313.36 g/mol |
IUPAC Name |
8-benzyl-10-(trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol |
InChI |
InChI=1S/C17H22F3NO/c18-17(19,20)16(22)14-8-4-5-9-15(16)12-21(11-14)10-13-6-2-1-3-7-13/h1-3,6-7,14-15,22H,4-5,8-12H2 |
InChI Key |
DASFSIHNDDCPIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CN(CC(C1)C2(C(F)(F)F)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


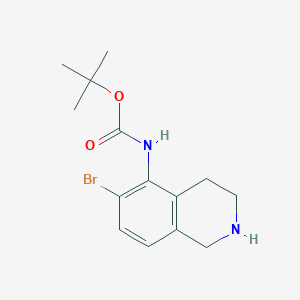
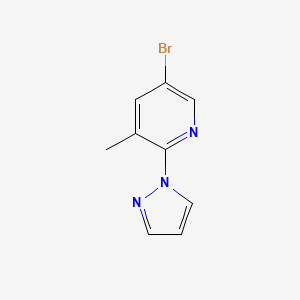
![4-[(2,3-Difluorophenyl)methyl]piperidine](/img/structure/B13232248.png)
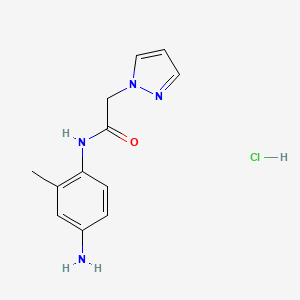
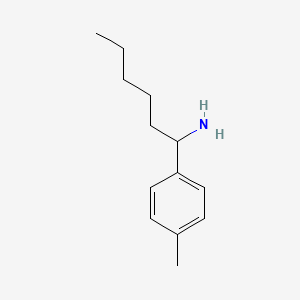
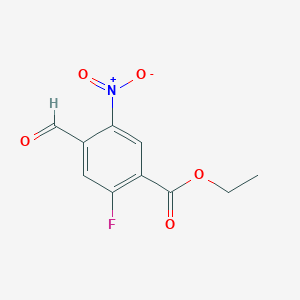
![6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B13232267.png)
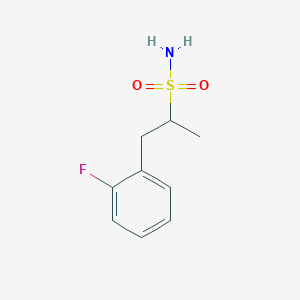

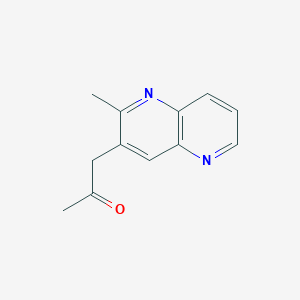
![Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13232298.png)
![4-Oxo-2-(pyridin-3-yl)-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13232300.png)
![5H,6H,7H,8H-Imidazo[1,5-a]pyridin-8-ylmethanol](/img/structure/B13232311.png)
